molecular formula C23H26N2O3 B3012206 7-(2-(4-ethylpiperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one CAS No. 903860-78-6

7-(2-(4-ethylpiperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one

Cat. No. B3012206
CAS RN: 903860-78-6
M. Wt: 378.472
InChI Key: SAVJIWVFLHBGOT-UHFFFAOYSA-N
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Description

This compound is a derivative of piperazine, which is a class of organic compounds that contain a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activities . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .


Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Chemical Reactions Analysis

While specific chemical reactions involving “7-(2-(4-ethylpiperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one” were not found, piperazine derivatives are known to undergo a variety of reactions. For example, they can participate in cyclization reactions with sulfonium salts .

Scientific Research Applications

5-HT7 Receptor Ligands:

This compound has been investigated as a ligand for the 5-HT7 receptor. The goal of these studies was to understand the structural features affecting binding affinity. Notably, the 4-(3-furyl) moiety plays a crucial role in binding affinity, while the pyrimidine core can be replaced with a pyridine ring without significant loss of affinity. Substituting position 6 of the pyrimidine with an alkyl group enhances binding affinity. Some analogs of this compound exhibit antagonistic properties in cAMP functional tests and varied selectivity profiles, making them potential candidates for further research .

properties

IUPAC Name

7-[2-(4-ethylpiperazin-1-yl)ethoxy]-3-phenylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3/c1-2-24-10-12-25(13-11-24)14-15-27-19-8-9-20-22(16-19)28-17-21(23(20)26)18-6-4-3-5-7-18/h3-9,16-17H,2,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAVJIWVFLHBGOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCOC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-(4-ethylpiperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one

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